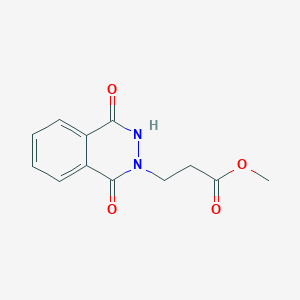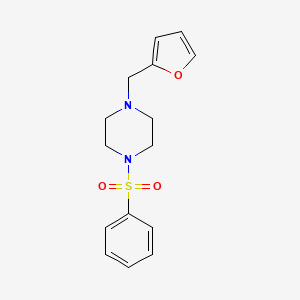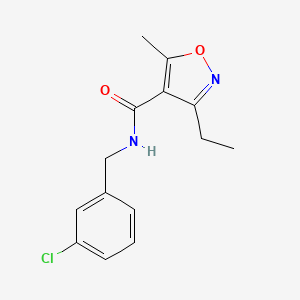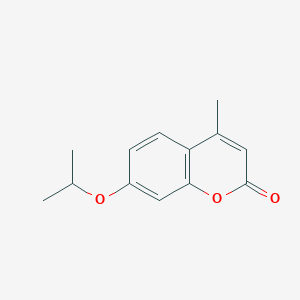
methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate, also known as MDPP, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. MDPP is a derivative of phthalazine, which is a heterocyclic organic compound. The synthesis method of MDPP involves the condensation of phthalic anhydride with methyl acrylate in the presence of a catalyst.
科学的研究の応用
Methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of organic electronics. This compound has been found to be a good electron-transporting material, which makes it useful in the development of organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
This compound has also been found to have potential applications in the field of catalysis. It has been shown to be an effective catalyst for various reactions such as the Knoevenagel condensation, Michael addition, and Diels-Alder reaction.
作用機序
The mechanism of action of methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate is not fully understood. However, it is believed to act as an electron-transporting material due to its unique chemical structure, which contains a phthalazine ring. The phthalazine ring has been found to be a good electron acceptor, which allows this compound to efficiently transport electrons.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be non-toxic and non-carcinogenic. It is also stable under normal laboratory conditions.
実験室実験の利点と制限
One of the main advantages of using methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low yield, which can make it expensive to produce in large quantities.
将来の方向性
There are several future directions for research on methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate. One of the most promising areas of research is in the development of organic electronic devices. This compound has shown great potential as an electron-transporting material, and further research could lead to the development of more efficient and cost-effective organic electronic devices.
Another area of research is in the development of new catalysts for various reactions. This compound has been shown to be an effective catalyst for several reactions, and further research could lead to the discovery of new and more efficient catalysts.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its unique chemical structure makes it useful in the development of organic electronic devices and as a catalyst for various reactions. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
合成法
The synthesis method of methyl 3-(1,4-dioxo-3,4-dihydro-2(1H)-phthalazinyl)propanoate involves the reaction of phthalic anhydride with methyl acrylate in the presence of a catalyst such as piperidine. The reaction takes place in a solvent such as toluene or xylene. The product is then purified using column chromatography. The yield of the reaction is typically around 50%.
特性
IUPAC Name |
methyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-10(15)6-7-14-12(17)9-5-3-2-4-8(9)11(16)13-14/h2-5H,6-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARDXYNKCIPWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5815419.png)

![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)




![1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
![N'-(3-bromobenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5815486.png)
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)
![1-(2-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815503.png)

![2-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5815523.png)
